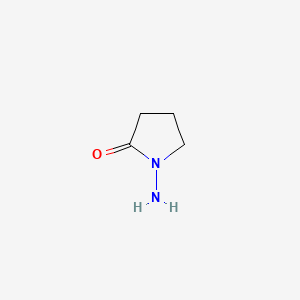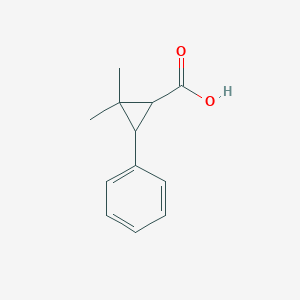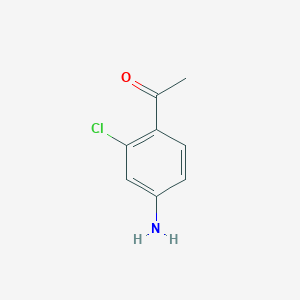
1-(4-氨基-2-氯苯基)乙酮
描述
1-(4-Amino-2-chlorophenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and chloro substituents on the aromatic ring makes it a versatile precursor for the construction of more complex structures, particularly in the realm of medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of 1-(4-Amino-2-chlorophenyl)ethanone has been explored in the context of developing inhibitors for HIV-1 reverse transcriptase (RT). A molecular hybridization approach was employed to design and synthesize a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, which are structurally related to 1-(4-Amino-2-chlorophenyl)ethanone. These compounds were synthesized and characterized, demonstrating the potential of the core structure to be elaborated into potent bioactive molecules .
Molecular Structure Analysis
The molecular structure of related compounds, such as (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, has been characterized using various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations were performed to optimize the structure and interpret the vibrational spectra. These studies provide insights into the bonding features and the influence of substituents on the core structure of 1-(4-Amino-2-chlorophenyl)ethanone .
Chemical Reactions Analysis
The reactivity of the 1-(4-Amino-2-chlorophenyl)ethanone scaffold has been demonstrated in the synthesis of heterocyclic compounds. For instance, its derivatives have been used in condensation reactions with N,N-dimethylformamide dimethyl acetal to yield isoflavones and other heterocycles such as isoxazole, pyrazoles, and aminopyrimidines. These reactions highlight the chemical versatility and reactivity of the core ketone structure, which can be transformed into a variety of heterocyclic systems with potential biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-Amino-2-chlorophenyl)ethanone are not detailed in the provided papers, the studies on its derivatives suggest that the compound would exhibit properties typical of aromatic ketones with electron-withdrawing and electron-donating substituents. The presence of the amino group could influence the compound's solubility in polar solvents, and the chloro substituent might affect its reactivity in nucleophilic substitution reactions. The molecular docking studies mentioned in the synthesis of related compounds indicate that these molecules could interact with biological targets, implying that 1-(4-Amino-2-chlorophenyl)ethanone derivatives may have favorable pharmacokinetic properties .
科学研究应用
合成和化学性质
- 化学合成: 1-(4-氨基-2-氯苯基)乙酮已被用于化学合成,例如与N,N-二甲基甲酰胺二甲基缩醛进行缩合反应,生产3-(4-氯苯基)-7-甲氧基-4H-香豆素-4-酮,N,O-和N,N-杂环化合物 (Moskvina, Shilin, & Khilya, 2015)。
- 抗菌活性: 它是制药工业和药物研究中的一个构建块,特别是在合成具有抗菌性能的化合物方面 (Wanjari, 2020)。
- 分子对接研究: 对该化合物的分子结构和振动光谱进行了分析,用于潜在应用,包括HOMO-LUMO分析和分子对接研究,表明其作为制药开发候选药物的潜力 (ShanaParveen et al., 2016)。
生物和药物应用
- 抗炎性能: 该化合物的一些衍生物已被合成并显示出潜在的抗炎活性,暗示其在新型抗炎药物开发中的作用 (Karande & Rathi, 2017)。
- 抗肿瘤活性: 它作为合成用于评估抗肿瘤活性的化合物的前体,例如三级胺醇及其二盐酸盐,可能影响肿瘤DNA甲基化过程 (Hakobyan et al., 2020)。
- 抗菌和抗真菌活性: 从1-(4-氨基-2-氯苯基)乙酮合成的新型1H-吲哚衍生物已被发现具有显著的抗微生物活性,突显其在对抗各种微生物感染中的用途 (2020)。
安全和危害
Specific safety and hazard information for 1-(4-Amino-2-chlorophenyl)ethanone is not available in the sources I found. However, related compounds such as 4’-Chloroacetophenone are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system5.
未来方向
While specific future directions for 1-(4-Amino-2-chlorophenyl)ethanone are not available in the sources I found, indole derivatives, which are structurally similar, have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities6.
属性
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)ethanone | |
CAS RN |
72531-23-8 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

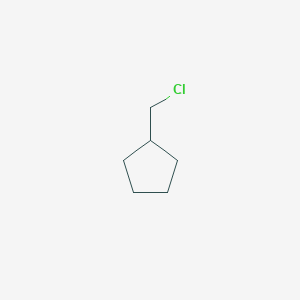
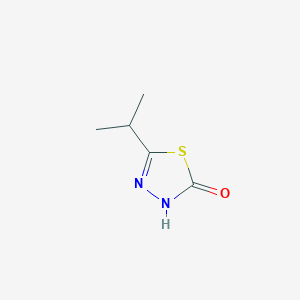
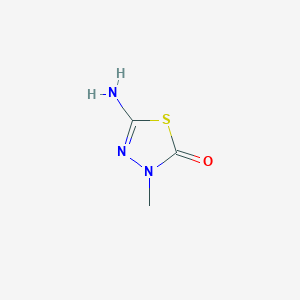
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
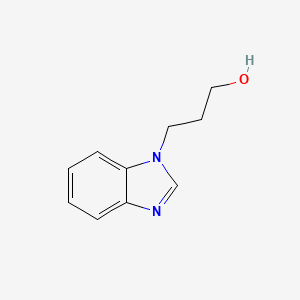
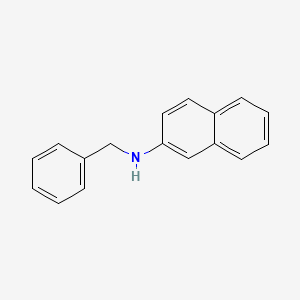
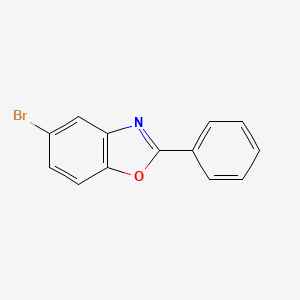
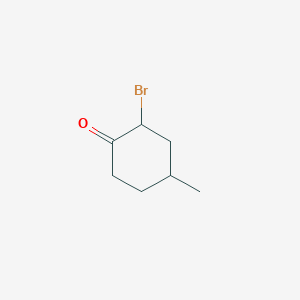
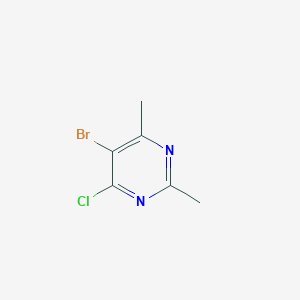
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
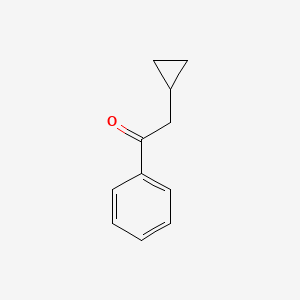
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
